(S)-Pantoprazole-d6: A Comprehensive Technical Guide
(S)-Pantoprazole-d6: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the analytical profile of (S)-Pantoprazole-d6, a deuterated isotopologue of (S)-Pantoprazole. This document is intended to serve as a comprehensive resource, consolidating key data and methodologies relevant to the quality control and research applications of this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data for (S)-Pantoprazole-d6, compiled from various commercial and technical sources.
Table 1: General Properties
| Property | Value | Source |
| Chemical Name | 2-(((3,4-Bis(methoxy-d3)pyridin-2-yl)methyl)sulfinyl)-5-(difluoromethoxy)-1H-benzo[d]imidazole | [1][2] |
| CAS Number | 922727-65-9 | [3][4] |
| Molecular Formula | C₁₆H₉D₆F₂N₃O₄S | [3] |
| Molecular Weight | 389.41 g/mol | [1] |
| Appearance | Off-white to pale beige solid | [5] |
| Solubility | Soluble in DMSO | [3] |
Table 2: Analytical Specifications
| Parameter | Specification | Source |
| Purity (by HPLC) | ≥98% | [5] |
| Isotopic Enrichment (d₆) | No specific value available; generally reported as ≥99% for all deuterated forms (d₁-d₆) | [3] |
| Chiral Purity (S-enantiomer) | ≥99% | [5] |
Metabolic Pathway of Pantoprazole
Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway involves demethylation by CYP2C19, followed by sulfation.[6][7] A minor pathway is oxidation by CYP3A4 to form pantoprazole sulfone.[6][7] The metabolic fate of (S)-Pantoprazole is expected to be similar, although pharmacokinetic parameters may differ.
Experimental Protocols
The following are representative experimental protocols for the analysis of (S)-Pantoprazole-d6. These are based on established methods for pantoprazole and may require optimization for the specific deuterated enantiomer.
Purity and Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate (S)-Pantoprazole from its enantiomer (R-Pantoprazole) and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-RH, Chiralpak IE), is required for enantiomeric separation.[8][9][10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact ratio and pH should be optimized for the specific column to achieve baseline separation of the enantiomers.[8][10]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[10]
-
Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C, to ensure reproducibility.[10]
-
Detection: UV detection at a wavelength of approximately 290 nm is suitable for pantoprazole and its related substances.[5]
-
Sample Preparation: A solution of (S)-Pantoprazole-d6 is prepared in a suitable solvent, such as the mobile phase, at a known concentration.
-
Procedure: The prepared sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated by dividing the peak area of (S)-Pantoprazole by the total area of all peaks. The chiral purity is determined by the relative peak areas of the (S) and (R) enantiomers.
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the identity and determining the isotopic enrichment of (S)-Pantoprazole-d6.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI) is recommended for accurate mass measurement and isotopic distribution analysis.[11][12][13]
-
Sample Introduction: The sample can be introduced directly via infusion or through a liquid chromatography (LC) system.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion mode is typically used for pantoprazole.
-
Scan Range: The scan range should be set to include the expected m/z of the protonated molecule [M+H]⁺. For C₁₆H₉D₆F₂N₃O₄S, the expected m/z is approximately 390.1.
-
-
Procedure for Identity Confirmation: The accurate mass of the molecular ion is measured and compared to the theoretical exact mass. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated mass.
-
Procedure for Isotopic Enrichment:
-
Acquire a high-resolution mass spectrum of the sample.
-
Identify the isotopic cluster corresponding to the molecular ion.
-
Measure the relative intensities of the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).
-
The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a compound with the specified level of deuterium incorporation.[11][13] Specialized software can be used for this deconvolution.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the molecule and to verify the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆, is used.
-
Procedure:
-
A solution of (S)-Pantoprazole-d6 is prepared in the chosen deuterated solvent.
-
A ¹H NMR spectrum is acquired.
-
The chemical shifts, splitting patterns, and integrals of the observed signals are compared to the expected spectrum for pantoprazole.
-
The absence or significant reduction in the intensity of the signals corresponding to the methoxy protons confirms the d₆ labeling at these positions.[14][15]
-
Analytical Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the comprehensive analysis of a batch of (S)-Pantoprazole-d6.
References
- 1. Pantoprazole D6 | CAS No- 922727-65-9 | Simson Pharma Limited [simsonpharma.com]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ClinPGx [clinpgx.org]
- 7. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.kmf.uz.ua [dspace.kmf.uz.ua]
- 9. Direct HPLC separation of enantiomers of pantoprazole and other benzimidazole sulfoxides using cellulose-based chiral stationary phases in reversed-phase mode [hero.epa.gov]
- 10. CN102141547A - High performance liquid chromatography (HPLC) method for analyzing and separating optical isomer of pantoprazole sodium - Google Patents [patents.google.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pantoprazole EP Impurity D(624742-53-6) 1H NMR spectrum [chemicalbook.com]
